molecular formula C18H20O B14284824 1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene CAS No. 134310-99-9

1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene

Katalognummer: B14284824
CAS-Nummer: 134310-99-9
Molekulargewicht: 252.3 g/mol
InChI-Schlüssel: LNVBLCYICHZDTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene is an organic compound with a complex structure that includes a methoxy group and a butenyl chain attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene can be achieved through several methods. One common approach involves the reaction of 4-methylphenylbut-3-en-1-yl bromide with sodium methoxide in methanol. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenyl chain to a single bond, forming a saturated compound.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with common reagents including halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The methoxy group and the butenyl chain can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anisole (Methoxybenzene): Similar structure with a methoxy group attached to a benzene ring.

    4-Methoxytoluene: Contains a methoxy group and a methyl group attached to a benzene ring.

    p-Cymenene: Features a methyl and an isopropenyl group attached to a benzene ring.

Uniqueness

1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene is unique due to the presence of both a methoxy group and a butenyl chain, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

134310-99-9

Molekularformel

C18H20O

Molekulargewicht

252.3 g/mol

IUPAC-Name

1-methoxy-4-[1-(4-methylphenyl)but-3-enyl]benzene

InChI

InChI=1S/C18H20O/c1-4-5-18(15-8-6-14(2)7-9-15)16-10-12-17(19-3)13-11-16/h4,6-13,18H,1,5H2,2-3H3

InChI-Schlüssel

LNVBLCYICHZDTD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(CC=C)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.